

physical and chemical properties of 4-Amino-2-mercaptopyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Amino-2-mercaptopyrimidine-5-carbonitrile

Cat. No.: B112041

[Get Quote](#)

Technical Guide: 4-Amino-2-mercaptopyrimidine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and biological properties of **4-Amino-2-mercaptopyrimidine-5-carbonitrile**. It includes a summary of its quantitative properties, detailed experimental protocols for its synthesis and analysis, and a visualization of its potential mechanism of action through the inhibition of key cellular signaling pathways.

Core Properties of 4-Amino-2-mercaptopyrimidine-5-carbonitrile

4-Amino-2-mercaptopyrimidine-5-carbonitrile, with the CAS number 7273-93-0, is a pyrimidine derivative that has attracted interest for its potential biological activities. Its structure incorporates key functional groups including an amino group, a mercapto (thiol) group, and a nitrile group, which contribute to its chemical reactivity and biological interactions.

Physical and Chemical Data

The known physical and chemical properties of **4-Amino-2-mercaptopyrimidine-5-carbonitrile** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₅ H ₄ N ₄ S	--INVALID-LINK--
Molecular Weight	152.18 g/mol	--INVALID-LINK--
Melting Point	320 °C (decomposes)	ChemicalBook
Boiling Point (Predicted)	330.0 ± 52.0 °C	ChemicalBook
Density (Predicted)	1.58 ± 0.1 g/cm ³	ChemicalBook
pKa (Predicted)	4.41 ± 0.10	ChemicalBook
Appearance	Yellow powder or chunks	Guidechem
Solubility	Information not widely available, but expected to be soluble in polar organic solvents.	Inferred from related compounds
LogP (Predicted)	-0.1	--INVALID-LINK--

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of **4-Amino-2-mercaptopyrimidine-5-carbonitrile**.

Synthesis Protocol

A common method for the synthesis of **4-Amino-2-mercaptopyrimidine-5-carbonitrile** and its derivatives is a one-pot, three-component condensation reaction. The following protocol is a representative example.

Materials:

- Aromatic aldehyde (if synthesizing a 6-aryl derivative) or a suitable precursor for the C6 position. For the parent compound, a different strategy might be employed.

- Malononitrile
- Thiourea
- Phosphorus pentoxide (P_2O_5) or another suitable catalyst/dehydrating agent.
- Absolute ethanol
- Petroleum ether
- Crushed ice
- Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
- Stirring apparatus
- Heating mantle

Procedure:

- In a round-bottom flask, a mixture of the appropriate aldehyde (0.01 mol), malononitrile (0.01 mol), and phosphorus pentoxide (0.0035 mol) is stirred mechanically in absolute ethanol (25 ml) for 10 minutes.
- Thiourea (0.02 mol) is then added to the mixture and stirred thoroughly.
- The reaction mixture is heated to reflux at 70°C for 5-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, the mixture is allowed to cool to room temperature.
- The cooled reaction mixture is then poured onto crushed ice, which will cause the product to precipitate.
- The precipitate is collected by filtration, dried, and washed with petroleum ether.
- The crude product is then recrystallized from ethanol to yield the purified **4-Amino-2-mercaptopurine-5-carbonitrile** derivative.

Purification Protocol: Recrystallization

Materials:

- Crude **4-Amino-2-mercaptopurine-5-carbonitrile**
- Ethanol (or another suitable solvent in which the compound is sparingly soluble at room temperature but soluble when hot)
- Erlenmeyer flasks
- Heating plate with stirring
- Büchner funnel and flask
- Filter paper
- Ice bath

Procedure:

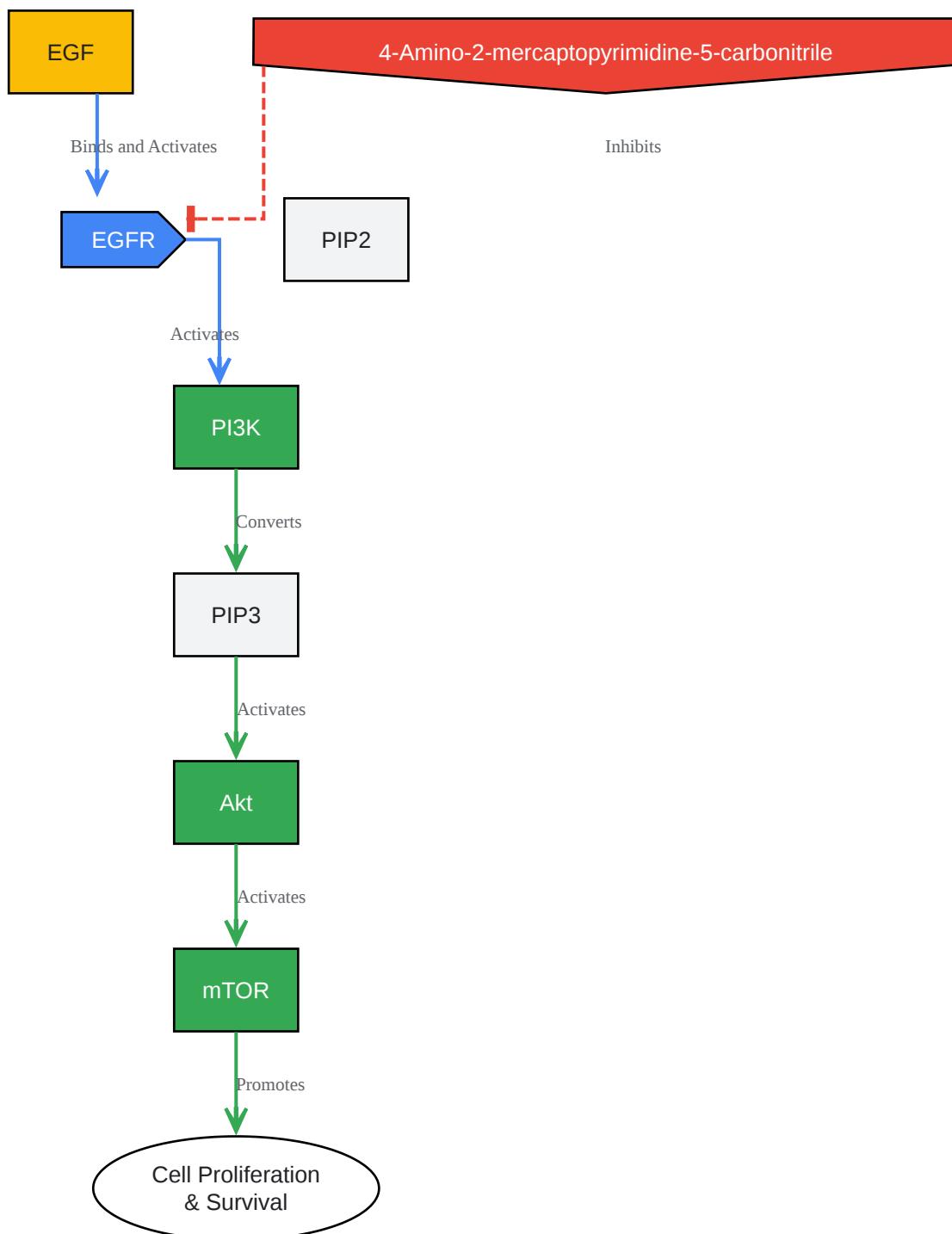
- Place the crude **4-Amino-2-mercaptopurine-5-carbonitrile** in an Erlenmeyer flask.
- Add a small amount of ethanol and heat the mixture to boiling while stirring.
- Continue adding small portions of hot ethanol until the solid just dissolves.
- If there are any insoluble impurities, perform a hot filtration.
- Allow the hot, clear solution to cool slowly to room temperature to allow for the formation of crystals.
- Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold ethanol.

- Dry the purified crystals in a vacuum oven.

Analytical Protocols

High-Performance Liquid Chromatography (HPLC):

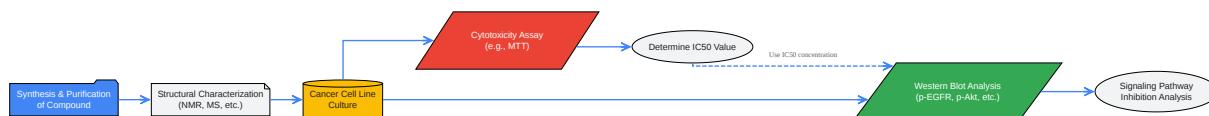
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size).
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another suitable buffer) is commonly used for pyrimidine derivatives. A typical starting gradient could be 10% acetonitrile, increasing to 90% over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength of approximately 254 nm or 280 nm.
- Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a suitable solvent like methanol or acetonitrile.


Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
- ¹H-NMR: Acquire the proton NMR spectrum. Expected signals would include those for the amino protons and any protons on the pyrimidine ring. The chemical shifts will be dependent on the solvent and any substituents.
- ¹³C-NMR: Acquire the carbon-13 NMR spectrum. This will show signals for the carbon atoms in the pyrimidine ring, the nitrile carbon, and any other carbon atoms in the molecule.
- D₂O Exchange: To confirm the identity of NH protons, a D₂O exchange experiment can be performed. After acquiring the initial ¹H-NMR spectrum, a drop of D₂O is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The signals corresponding to the NH protons should disappear or significantly decrease in intensity.

Biological Activity and Signaling Pathways

4-Amino-2-mercaptopurine-5-carbonitrile and its derivatives have shown potential as anticancer agents. One of the proposed mechanisms of action is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (like EGF), triggers a cascade of intracellular signaling events that promote cell proliferation, survival, and migration.


The diagram below illustrates the EGFR signaling pathway and its downstream effector, the PI3K/Akt pathway, with the putative inhibitory action of **4-Amino-2-mercaptopurine-5-carbonitrile**.

[Click to download full resolution via product page](#)

Caption: Putative inhibition of the EGFR-PI3K/Akt signaling pathway.

Experimental Workflow for Assessing Biological Activity

The following diagram outlines a typical workflow for evaluating the biological activity of **4-Amino-2-mercaptopurine-5-carbonitrile** as a potential anticancer agent.

[Click to download full resolution via product page](#)

Caption: Workflow for evaluating anticancer activity.

This guide provides a foundational understanding of **4-Amino-2-mercaptopurine-5-carbonitrile** for research and development purposes. Further investigation into its specific biological targets and mechanisms of action is warranted to fully elucidate its therapeutic potential.

- To cite this document: BenchChem. [physical and chemical properties of 4-Amino-2-mercaptopurine-5-carbonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b112041#physical-and-chemical-properties-of-4-amino-2-mercaptopurine-5-carbonitrile\]](https://www.benchchem.com/product/b112041#physical-and-chemical-properties-of-4-amino-2-mercaptopurine-5-carbonitrile)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com